1-[(3,4-Dimethylphenyl)sulfonyl]piperazine
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Overview
Description
1-[(3,4-Dimethylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethylphenylsulfonyl group
Preparation Methods
The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
1-[(3,4-Dimethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
1-[(3,4-Dimethylphenyl)sulfonyl]piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(3,4-Dimethylphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:
1-(Phenylsulfonyl)piperazine: Lacks the methyl groups on the aromatic ring, which may affect its chemical reactivity and biological activity.
1-[(4-Methylphenyl)sulfonyl]piperazine: Has a single methyl group on the aromatic ring, which may result in different steric and electronic effects.
1-[(3,5-Dimethylphenyl)sulfonyl]piperazine: The position of the methyl groups on the aromatic ring can influence the compound’s properties and applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-3-4-12(9-11(10)2)17(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWMTCHRBNHJNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368378 |
Source
|
Record name | 1-[(3,4-dimethylphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524711-31-7 |
Source
|
Record name | 1-[(3,4-dimethylphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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